molecular formula C11H17IN2 B6303974 2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole CAS No. 2177264-64-9

2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole

Cat. No.: B6303974
CAS No.: 2177264-64-9
M. Wt: 304.17 g/mol
InChI Key: FYMOBSZADNETFN-UHFFFAOYSA-N
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Description

2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole is a synthetic organic compound that features a tert-butyl group, a cyclopropylmethyl group, and an iodine atom attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of an imidazole derivative with tert-butyl and cyclopropylmethyl groups, followed by iodination.

    Alkylation: The imidazole ring is first alkylated with tert-butyl and cyclopropylmethyl groups using appropriate alkylating agents under basic conditions.

    Iodination: The alkylated imidazole is then subjected to iodination using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an imidazole derivative with an amine group in place of the iodine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butyl)-1-(cyclopropylmethyl)-4-chloro-1H-imidazole: Similar structure but with a chlorine atom instead of iodine.

    2-(tert-butyl)-1-(cyclopropylmethyl)-4-bromo-1H-imidazole: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole imparts unique reactivity compared to its chloro and bromo analogs. Iodine is a better leaving group, making the compound more reactive in substitution and coupling reactions.

Properties

IUPAC Name

2-tert-butyl-1-(cyclopropylmethyl)-4-iodoimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2/c1-11(2,3)10-13-9(12)7-14(10)6-8-4-5-8/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMOBSZADNETFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CN1CC2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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